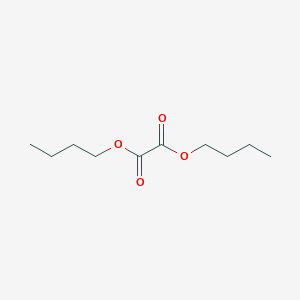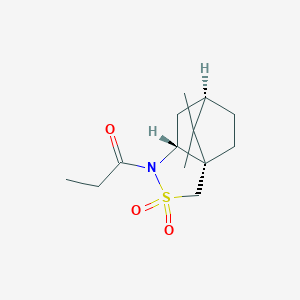
N-Propionyl-(2R)-bornane-10,2-sultam
Vue d'ensemble
Description
Synthetic opioids, such as fentanyl and its analogs, have been used for many years for the treatment of severe to moderate pain . They interact with the opioid receptors within the human body to produce a wide range of physiological effects .
Synthesis Analysis
Synthetic opioids are designed to mimic the effects of psychoactive groups, which are often abused drugs . The popularity of synthetic opioids relates to changes in criminal markets, pricing, potency, availability compared to classic opioids, ease of transport and use, rapid effect and lack of detection by conventional testing technologies .
Molecular Structure Analysis
The molecular structure of synthetic opioids is crucial to their function. For example, fentanyl is a synthetic μ-opioid agonist with a wide margin of safety . Its structure has been modified to create a family of powerful synthetic opioid analgesics used for managing pain .
Chemical Reactions Analysis
The chemical reactions involved in the metabolism of synthetic opioids are complex and varied . For example, fentanyl is metabolized to norfentanyl in human duodenal microsomes .
Physical And Chemical Properties Analysis
The physical and chemical properties of synthetic opioids vary widely. For example, N-propionyl Norfentanyl is a crystalline solid with a molecular formula of C17H24N2O2 and a formula weight of 288.4 .
Applications De Recherche Scientifique
Diastereoselective Reactions
N-Propionyl-(2R)-bornane-10,2-sultam and its derivatives have been extensively studied in diastereoselective reactions. For example, Raszplewicz et al. (2003) demonstrated its use in the highly diastereoselective addition of Grignard reagents, leading to specific diastereoisomers with high selectivity (Raszplewicz et al., 2003). Similarly, Kudyba et al. (2004) found that it reacts stereoselectively with simple nitro compounds, providing high asymmetric induction (Kudyba et al., 2004).
Synthesis of Chiral Sulfoxides and Sulfinimines
Bornane-10,2-sultam, a close relative of N-Propionyl-(2R)-bornane-10,2-sultam, has been used in the synthesis of chiral sulfoxides and sulfinimines. Oppolzer et al. (1997) showed that it can be stereoselectively converted to diastereomerically pure forms, which react with various nucleophiles to yield products with excellent yields and enantioselectivities (Oppolzer et al., 1997).
Cycloaddition Reactions
N-Propionyl-(2R)-bornane-10,2-sultam derivatives have been employed in various cycloaddition reactions. For instance, Bauer et al. (1997) described its use in the Lewis acid-catalyzed diastereoselective imino-Diels-Alder reaction with cyclopentadiene (Bauer et al., 1997). Additionally, Kiegiel et al. (1998) explored its role in asymmetric hetero-Diels-Alder reactions under high-pressure conditions, leading to specific diastereoisomers (Kiegiel et al., 1998).
Application in Organic Synthesis
The compound has found applications in organic synthesis, particularly in the synthesis of natural products and their analogs. Jurczak and Bauer (2000) highlighted its role in providing products of high optical purity in various stereocontrolled syntheses (Jurczak & Bauer, 2000).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-4-11(15)14-10-7-9-5-6-13(10,12(9,2)3)8-18(14,16)17/h9-10H,4-8H2,1-3H3/t9-,10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMOGQYNLSWGPL-GIPNMCIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@@H]2C[C@H]3CC[C@@]2(C3(C)C)CS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451412 | |
| Record name | (3aS,6R,7aR)-8,8-Dimethyl-1-propanoylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propionyl-(2R)-bornane-10,2-sultam | |
CAS RN |
125664-95-1 | |
| Record name | (3aS,6R,7aR)-8,8-Dimethyl-1-propanoylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



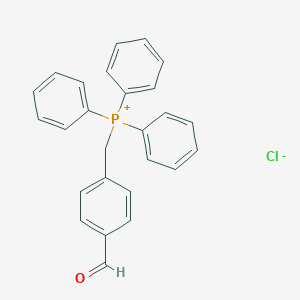
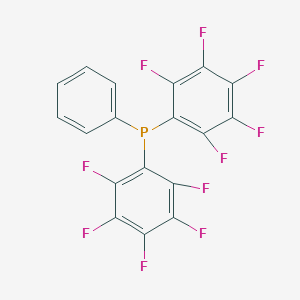
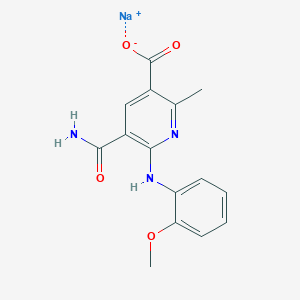
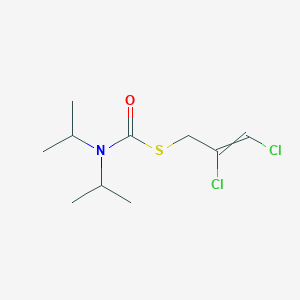
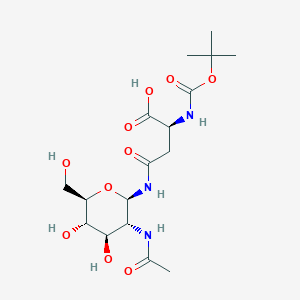
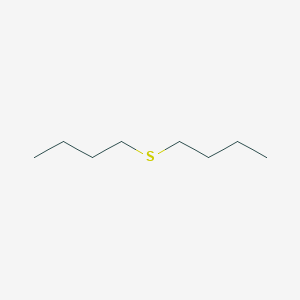
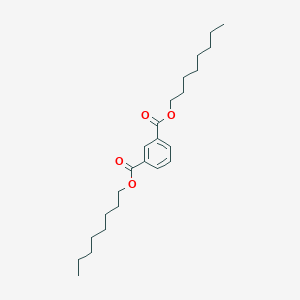
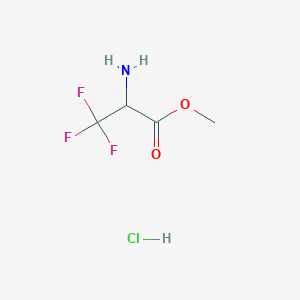
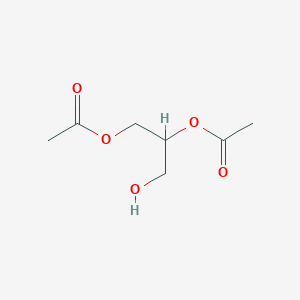
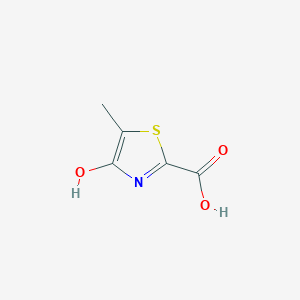
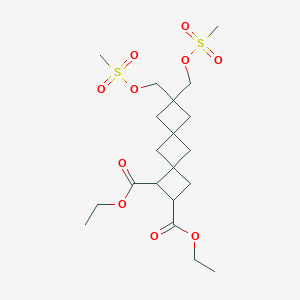
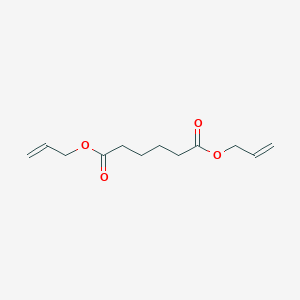
![Methyl (2R,3S,6S,8S,9S,10R,11S,12R,13S)-8-acetyl-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B166011.png)
